(S)-Flumequine is the enantiomerically pure form of the racemic drug Flumequine, a synthetic chemotherapeutic agent belonging to the first generation of quinolone antibiotics. [, , , , , ] While Flumequine is typically administered as a racemic mixture, (S)-Flumequine represents the more pharmacologically active enantiomer. [, ] It serves as a crucial intermediate in the synthesis of (S)-Flumequine and plays a significant role in scientific research, particularly in the fields of asymmetric synthesis and environmental science. [, , ]
The synthesis of (S)-Flumequine is achieved through the asymmetric hydrogenation of the corresponding quinoline precursor, 6-fluoro-2-methylquinoline. [, ] This reaction is typically catalyzed by chiral cationic ruthenium-diamine complexes in neat water, offering a green and efficient approach. [] High enantioselectivity (up to 98% ee) and yields have been reported using this method. [, ] Notably, the use of phosphine-free catalysts has been shown to enhance the efficiency and sustainability of the process. []
The mechanism of action of (S)-Flumequine is anticipated to be similar to that of Flumequine. Flumequine, as a first-generation quinolone antibiotic, exerts its antibacterial effect by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication and repair. [, ] By binding to the DNA gyrase-DNA complex, Flumequine disrupts DNA supercoiling and ultimately leads to bacterial cell death. [, ] It is plausible that (S)-Flumequine exhibits a higher affinity for bacterial DNA gyrase compared to its (R)-enantiomer, contributing to its enhanced antibacterial activity.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5